

Application Note: Infrared Spectroscopy (IR) Analysis of N-formylamphetamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formetorex*

Cat. No.: *B3421634*

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Introduction

N-formylamphetamine is a significant chemical intermediate and a known impurity in the clandestine synthesis of amphetamine, particularly via the Leuckart reaction. Its detection and characterization are crucial for forensic analysis, trafficking route identification, and in understanding the chemical profiles of illicit drug samples. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for the identification of N-formylamphetamine by probing its molecular vibrations. This application note details the protocols for analyzing N-formylamphetamine using Fourier Transform Infrared (FTIR) spectroscopy and provides an interpretation of its characteristic absorption bands.

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of N-formylamphetamine is characterized by distinct absorption bands corresponding to its functional groups. The following table summarizes the expected vibrational frequencies and their assignments. These are based on the analysis of related compounds and general principles of IR spectroscopy.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
~3300 - 3100	Medium	N-H	Stretch
~3100 - 3000	Medium-Weak	Aromatic C-H	Stretch
~3000 - 2850	Medium-Weak	Aliphatic C-H	Stretch
~1670 - 1640	Strong	C=O (Amide I)	Stretch
~1600, ~1495, ~1450	Medium-Weak	Aromatic C=C	Stretch
~1550	Medium	N-H	Bend (Amide II)
~750 - 700	Strong	Aromatic C-H	Out-of-plane bend (monosubstituted)
~700 - 690	Strong	Aromatic C=C	Out-of-plane bend (monosubstituted)

Note: The exact peak positions can vary slightly due to sample preparation, physical state, and intermolecular interactions.

Experimental Protocols

This section outlines the standard operating procedures for the analysis of N-formylamphetamine using FTIR spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid and liquid samples.

I. Objective

To obtain a high-quality infrared spectrum of an N-formylamphetamine sample for identification and characterization.

II. Materials and Equipment

- Fourier Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

- N-formylamphetamine sample (solid or oil)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

III. Sample Preparation

Minimal sample preparation is required for ATR-FTIR analysis.^[1]

- Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.
- Place a small amount of the N-formylamphetamine sample (typically a few milligrams) directly onto the center of the ATR crystal using a clean spatula.
- If the sample is a solid, apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

IV. Instrument Setup and Data Acquisition

- **Background Spectrum:** Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR accessory in place. The background scan will measure the IR spectrum of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.
- **Instrument Parameters:** Set the appropriate parameters for data collection. Typical parameters include:
 - Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16 to 32 (more scans improve the signal-to-noise ratio)

- **Sample Spectrum:** With the sample in place, initiate the sample scan. The instrument will collect the spectrum and automatically ratio it against the previously collected background spectrum to produce the final absorbance or transmittance spectrum of the sample.

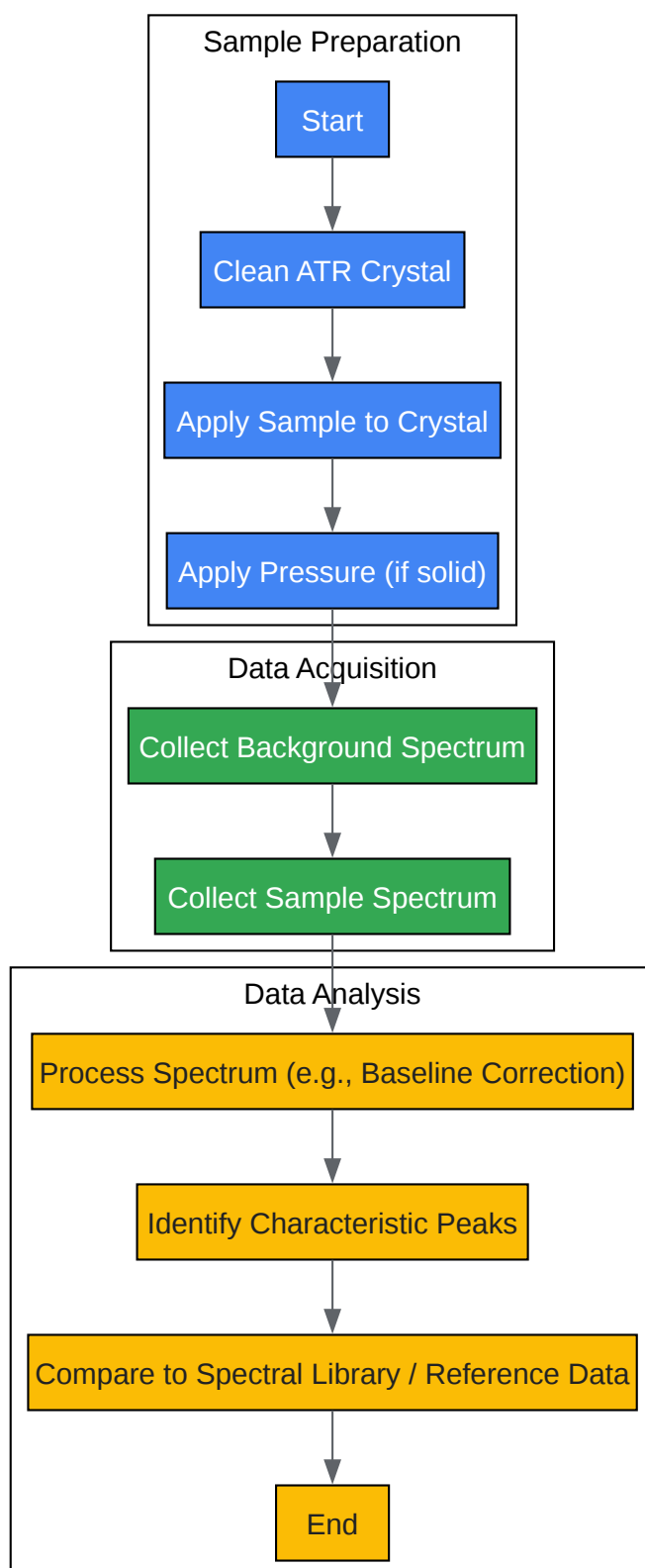
V. Data Processing and Analysis

- The resulting spectrum can be processed using the spectrometer's software. Common processing steps include baseline correction and smoothing.
- Identify the major absorption bands and compare their wavenumbers to the reference data in the table above and to spectral libraries for positive identification. The "fingerprint region" (below 1500 cm^{-1}) is particularly useful for confirming the identity of a compound when compared to a known standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the IR analysis of an N-formylamphetamine sample.

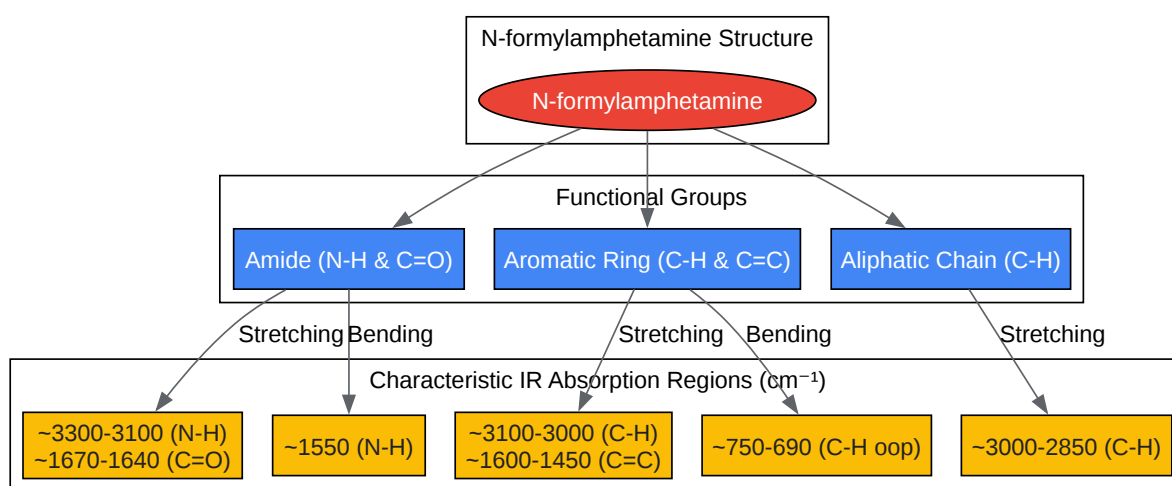


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Caption: Experimental workflow for the FTIR analysis of N-formylamphetamine.

Logical Relationships of IR Absorptions

This diagram shows the relationship between the functional groups in the N-formylamphetamine molecule and their characteristic IR absorption regions.



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Caption: Relationship between functional groups and IR absorptions for N-formylamphetamine.

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References

- 1. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

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